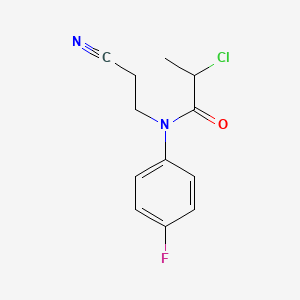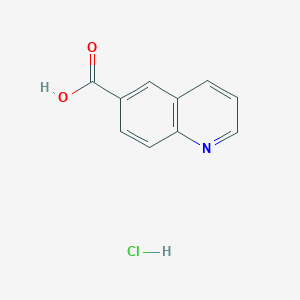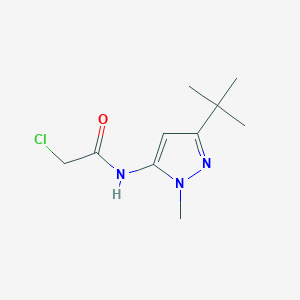
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide, also known as 2-CNFP, is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, and water-soluble molecule with a molecular weight of 246.6 g/mol. It is a derivative of the parent compound propanamide and has a chlorine atom, two cyanoethyl groups, and a fluorophenyl group. 2-CNFP has been used in a range of studies in the fields of biochemistry, pharmacology, and chemical biology.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of amines, as a reagent for the synthesis of other compounds, as a catalyst in organic reactions, and as a ligand for the binding of metal ions. It has also been used in the study of enzyme kinetics and as a ligand for the binding of proteins.
Mecanismo De Acción
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide has been found to interact with amines, proteins, and metal ions through a variety of mechanisms. It can form covalent bonds with amines and proteins, and can form coordination bonds with metal ions. It can also act as a hydrogen bond donor and acceptor, and can act as an electron donor and acceptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, to bind to proteins, and to interact with metal ions. It has also been found to have an effect on the expression of genes and to have an effect on the uptake of ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, is water-soluble, and has a wide range of applications. However, it is also relatively expensive and its effects may not be easily reversible.
Direcciones Futuras
Future research on 2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide could focus on the development of new synthetic methods for its production, the development of new applications for its use, and the exploration of its potential effects on other biochemical and physiological processes. Additionally, further research could be done to explore its potential as a therapeutic agent or as a drug delivery system. Finally, further research could be done to explore its potential as a diagnostic tool or as a biomarker.
Métodos De Síntesis
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide can be synthesized in a two-step process. The first step involves the reaction of 2-chloroethanol with 4-fluorobenzaldehyde in the presence of a base, such as sodium hydroxide, to form a Schiff base. The second step involves the reaction of the Schiff base with 2-cyanoethylchloride in the presence of a catalyst, such as a palladium complex, to form this compound. This synthesis method is relatively simple and cost-effective.
Propiedades
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O/c1-9(13)12(17)16(8-2-7-15)11-5-3-10(14)4-6-11/h3-6,9H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVBLBHZGOJNPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC#N)C1=CC=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B6144426.png)
![2-chloro-N-[1-(2-methylphenyl)ethyl]acetamide](/img/structure/B6144435.png)

![8-methoxy-5-phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6144451.png)
![3-[1-propyl-5-(pyrrolidine-1-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B6144462.png)
![3-[4-(acetyloxy)phenyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid](/img/structure/B6144466.png)


![2-amino-3-[(3-methylbut-2-en-1-yl)sulfanyl]propanoic acid](/img/structure/B6144480.png)
![2-[(2,3-dioxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]acetic acid](/img/structure/B6144498.png)
![bis(2-amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol), oxalic acid](/img/structure/B6144510.png)
